Deslelin Acetate

GnRH receptor pharmacology receptor binding kinetics peptide agonist affinity

Deslelin Acetate, also known as deslorelin, is a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH) that functions as a GnRH receptor superagonist. It binds with high affinity (Ki = 0.1 nM) to the pituitary GnRH receptor, initially stimulating luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion before sustained exposure downregulates receptor activity and suppresses the reproductive axis.

Molecular Formula C64H83N17O12
Molecular Weight 1282.4 g/mol
Cat. No. B12819043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeslelin Acetate
Molecular FormulaC64H83N17O12
Molecular Weight1282.4 g/mol
Structural Identifiers
SMILESCCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8
InChIInChI=1S/C64H83N17O12/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69)
InChIKeyGJKXGJCSJWBJEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deslelin Acetate (Deslorelin) for Scientific Procurement: Core Identity and Comparator Landscape


Deslelin Acetate, also known as deslorelin, is a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH) that functions as a GnRH receptor superagonist [1]. It binds with high affinity (Ki = 0.1 nM) to the pituitary GnRH receptor, initially stimulating luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion before sustained exposure downregulates receptor activity and suppresses the reproductive axis [2]. Deslorelin is distinguished from endogenous GnRH by its ~100-fold greater potency and enhanced resistance to proteolytic degradation, properties conferred by D-Trp substitution at position 6 and an ethylamide-modified C-terminus [1]. In-class comparators include leuprolide, goserelin, histrelin, buserelin, triptorelin, and gonadorelin, each with distinct amino acid substitution profiles that alter receptor affinity, pharmacokinetics, and clinical utility [3].

Why Deslelin Acetate Cannot Be Directly Substituted with Generic GnRH Agonists in Research and Veterinary Protocols


Although deslelin acetate shares the core GnRH agonist mechanism with leuprolide, goserelin, buserelin, and histrelin, the quantitative differences in receptor binding affinity, LH release potency, formulation-dependent duration of action, and species-specific efficacy make simple class-level substitution unreliable. Deslorelin exhibits a Ki of 0.1 nM at the human GnRH receptor, approximately 16-fold tighter than goserelin (Ki = 1.6 nM) , and its superagonist potency of ~100× endogenous GnRH exceeds that reported for native-sequence gonadorelin [1]. More critically, the differential impact on LH peak amplitude and pregnancy outcomes in timed-artificial-insemination protocols is formulation- and dose-dependent, with deslorelin implants achieving plasma progesterone enhancement and pregnancy rates that buserelin injections do not replicate [2]. In equine ovulation induction, the mean interval to ovulation for 1.8 mg deslorelin acetate (34.8 ± 11.4 hours) trends shorter than 0.5 mg histrelin (38.0 ± 8.1 hours), a nuance that has operational significance in breeding schedules [3]. These quantifiable differences demand compound-specific, dose-defined, and formulation-aware procurement decisions rather than generic class-level sourcing.

Quantitative Differential Evidence for Deslelin Acetate Relative to In-Class GnRH Agonist Alternatives


Receptor Binding Affinity: Deslelin Acetate Exhibits 16-Fold Higher Affinity for Human GnRHR Than Goserelin

In radioligand displacement assays at the human GnRH receptor (GnRHR), deslelin acetate demonstrates a Ki of 0.1 nM [1], compared to goserelin which displays a Ki of 1.6 nM in CHO cells expressing the same human receptor . This represents a 16-fold difference in absolute binding affinity. Although the two compounds have not been directly compared head-to-head in a single published study, both values are derived from comparable competitive binding assay platforms using human GnRHR, permitting cross-study comparison. Triptorelin (Ki = 0.3 nM) falls between these two extremes [2], while buserelin has been reported with a Ki of approximately 2 nM [3]. The tighter receptor engagement of deslelin is consistent with its classification as a superagonist with potency approximately 100 times that of native GnRH [4].

GnRH receptor pharmacology receptor binding kinetics peptide agonist affinity

Ovulation Induction in Mares: Deslelin Acetate Demonstrates Comparable Efficacy to Histrelin with a Numerically Shorter Mean Interval to Ovulation

In a retrospective clinical study of 134 estrous cycles from 91 privately owned mares, deslorelin acetate (1.8 mg IM) was directly compared to histrelin (0.5 mg IM) for ovulation induction when administered at a dominant follicle diameter >35 mm with uterine edema present [1]. The mean interval from deslorelin administration to ovulation was 34.8 ± 11.4 hours, compared to 38.0 ± 8.1 hours for histrelin (p = 0.054) [1]. At ultrasonographic examination ≤36 hours post-treatment, ovulation was detected in 36.6% of deslorelin-treated mares versus 18.3% of histrelin-treated mares [1]. A separate study found that 1.5 mg deslorelin, 1.0 mg histrelin, and 0.5 mg histrelin were all equally effective in inducing ovulation within 48 hours (P > 0.05) [2], indicating that the differential effect is dose-dependent and most apparent in the early post-treatment window. Against hCG, deslorelin acetate (compounded, 1.9 ± 0.7 days to ovulation) showed no significant difference from hCG (2.0 ± 0.7 days), with 90.1% versus 88.3% ovulating within 48 hours, respectively [3].

equine reproduction ovulation induction GnRH agonist comparative efficacy

LH Release Potency in Ewes: Deslelin Acetate Induces LH Peaks Comparable to Buserelin and Lecirelin, and 2.5–6.3× Greater Than Gonadorelin

In a controlled experiment in ewes undergoing estrous synchronization, the maximal serum LH concentration induced by deslorelin at 375 μg (75.6 ± 7.4 ng/mL) and 750 μg (72.1 ± 10.6 ng/mL) was statistically comparable (P > 0.05) to buserelin acetate at 8.4 μg (78.9 ± 12.9 ng/mL) and lecirelin at 12.5 μg (73.3 ± 17.8 ng/mL) [1]. Critically, all three synthetic agonists produced LH peaks that were significantly greater (P < 0.05) than those elicited by gonadorelin (native GnRH) at both 50 μg (12.0 ± 2.4 ng/mL) and 100 μg (28.6 ± 7.1 ng/mL) doses [1]. The fold-difference in maximal LH concentration between deslorelin 375 μg and gonadorelin 100 μg was approximately 2.6-fold; relative to gonadorelin 50 μg, deslorelin produced a 6.3-fold greater LH peak. This differential was confirmed for total LH release (AUC) as well, with gonadorelin 50 μg yielding the lowest AUC (31.7 ± 5.9 ng·h/mL) versus all other treatments [1].

LH surge induction timed artificial insemination GnRH agonist comparative potency

Pregnancy Rate Enhancement in Subfertile Dairy Cattle: Deslelin Implant Superior to Cystorelin (Gonadorelin) Injection

In a direct comparative study in lactating, potentially subfertile dairy cows (body condition score 2.25), a deslorelin implant (700 μg, SC) was compared against a Cystorelin injection (100 μg gonadorelin, IM) within a timed-insemination protocol [1]. Deslorelin-treated cows exhibited significantly higher plasma progesterone (P4) concentrations between Days 0 and 16 (P < 0.05) relative to controls [1]. The pregnancy rate at Day 45 (confirmed by palpation) was 62.5% (5/8) in the deslorelin group versus 12.5% (1/8) in the Cystorelin group (P < 0.05), representing a 5-fold difference [1]. Additionally, in Experiment I of the same study, the rate of increase of plasma P4 from Days 0 to 15 was greater for deslorelin than for both control and buserelin (8 μg, IM) (P < 0.01), and establishment of the first-wave dominant follicle as Class 3 (>9 mm) was delayed with deslorelin (14.2 ± 1.3 days) versus buserelin (5.0 ± 1.5 days) and control (4.6 ± 1.3 days) (P < 0.01) [1].

dairy cattle reproduction timed artificial insemination pregnancy rate progesterone enhancement

Formulation Stability: Deslelin Acetate Injectable Solution Demonstrates >20-Year T90 at 6°C with No Detectable Degradation Over 5 Years

In a dedicated pharmaceutical stability study, deslorelin acetate injection (500 μg/mL) was evaluated over 60 months under controlled temperature conditions using a validated HPLC analytical method [1]. At 6°C storage, no deslorelin degradation was detected over 5 years of long-term monitoring, and the T90 (time to 10% degradation) at 6°C was estimated to exceed 20 years based on accelerated stability data from four lots stored at 25, 40, and 50°C [1]. Degradation was observed at elevated temperatures, with loss increasing proportionally with temperature. Mass spectrometry analysis of aged, degraded samples identified the primary degradation products as a hexapeptide (molecular weight 847 Da) resulting from hydrolysis and an oxyindole decapeptide (m/z 1298) from tryptophan oxidation [1]. While comparable long-term injectable stability data for other GnRH agonists under identical conditions are not systematically published, this level of characterized stability exceeds the typical lyophilized-peptide storage requirement of –18°C to –20°C [2], providing a procurement advantage for research facilities without ultra-low-temperature storage capacity.

peptide stability injectable formulation shelf-life determination long-term storage

Male Dog Fertility Suppression: 4.7 mg Deslorelin Implant Achieves Castration-Level Testosterone Suppression by 6–8 Weeks with Defined Reversibility Window

In a prospective field study of 50 intact male dogs treated with a 4.7 mg deslorelin slow-release implant (SRI), testicular volume and serum testosterone were significantly reduced at all time points during the 5-month treatment period relative to pre-treatment values (P < 0.05) [1]. Testosterone reached basal levels (defined as ≤0.1 ng/mL) in the majority of dogs by 6–8 weeks post-implantation, with castration-like effects maintained for at least 6 months [1][2]. After implant removal at 5 months, testosterone and testicular volumes increased, though the restart kinetics showed individual variability with some dogs exhibiting basal testosterone until Week 7 and others reaching physiological concentrations as early as Week 2 [1]. A separate study confirmed that following chemical castration with the deslorelin implant, plasma LH, FSH, oestradiol, and testosterone concentrations did not differ significantly from surgically castrated animals [3]. In a direct comparative study with osaterone acetate (Ypozane®), deslorelin acetate gradually led to complete prevention of mating (azoospermia) over the treatment course, whereas osaterone acetate permitted continued reproductive use with only temporary reductions in semen volume [4].

canine contraception testosterone suppression chemical castration implant pharmacokinetics

Priority Application Scenarios for Deslelin Acetate Procurement Driven by Quantitative Differential Evidence


Equine Timed-Ovulation and Artificial Insemination Programs Requiring Early Window Ovulation

Procurement of deslelin acetate (1.8 mg injectable or Ovuplant® implant) is indicated for equine breeding operations where early-window ovulation (≤36 hours post-treatment) is critical for timed insemination with frozen or cooled semen. The 36.6% ovulation rate within 36 hours and mean 34.8-hour interval to ovulation [1] support protocol designs targeting tighter insemination windows compared to histrelin (18.3% ≤36 h; 38.0 hours mean) [1]. Deslorelin's comparable 48-hour ovulation rate to hCG (90.1% vs 88.3%) [2] further positions it as the non-immunogenic alternative to hCG for repeated-cycle use.

Dairy Cattle Timed-AI Protocols Targeting Enhanced Pregnancy Rates in Subfertile Herds

Deslorelin acetate implant formulations (700 μg SC) should be prioritized for timed-AI synchronization protocols in lactating dairy cows with poor body condition or history of subfertility. The 5-fold improvement in pregnancy rate versus injectable gonadorelin (62.5% vs 12.5%; P < 0.05) [3] and the sustained elevation of plasma progesterone (P < 0.05, Days 0–16) [3] are supported by direct comparative evidence. The delayed establishment of the first-wave dominant follicle (14.2 days vs 5.0 days for buserelin; P < 0.01) [3] further indicates superior luteal support.

Long-Term Reversible Contraception in Male Canines for Population Control Research

The 4.7 mg and 9.4 mg deslorelin slow-release implants (Suprelorin®) are indicated for studies requiring reversible, castration-level testosterone suppression over 6–12 months [4][5]. Unlike osaterone acetate, which permits continued libido and semen production, deslorelin achieves complete azoospermia and mating prevention [6]. Procurement of the sustained-release implant formulation is particularly indicated when surgical castration is ethically or practically infeasible and reversibility is a study requirement.

Peptide Stability Studies and Analytical Method Development Requiring Well-Characterized Long-Term Stability Profiles

Deslorelin acetate injection (500 μg/mL) is a suitable reference standard for peptide stability method development given its uniquely well-characterized stability profile: T90 > 20 years at 6°C, no detectable degradation over 5 years real-time, and fully characterized degradation pathways (hexapeptide hydrolysis product, 847 Da; oxyindole oxidation product, m/z 1298) [7]. This level of degradation pathway annotation exceeds that publicly available for most other GnRH agonist injectable formulations.

Quote Request

Request a Quote for Deslelin Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.